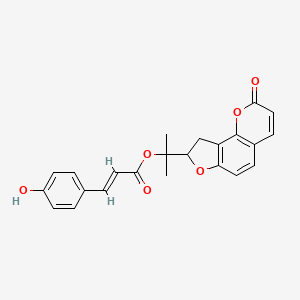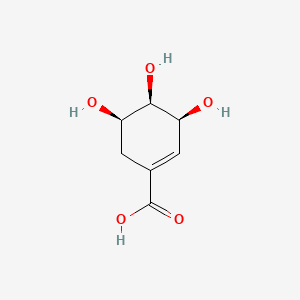![molecular formula C19H20N2O3 B13405963 (10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)
(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dolasetron is a pharmaceutical compound primarily used as an antinauseant and antiemetic agent. It is indicated for the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative nausea and vomiting . Dolasetron is a highly specific and selective serotonin 5-HT3 receptor antagonist, which means it works by blocking serotonin receptors that trigger nausea and vomiting .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dolasetron is synthesized through a multi-step chemical processThe exact synthetic route can vary, but it generally includes steps such as cyclization, esterification, and reduction reactions under controlled conditions .
Industrial Production Methods: In industrial settings, dolasetron is produced using large-scale chemical reactors that ensure the purity and consistency of the final product. The process involves stringent quality control measures to ensure that the compound meets pharmaceutical standards. The production also includes steps for purification and crystallization to obtain dolasetron in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Dolasetron undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert dolasetron into its active metabolite, hydrodolasetron.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Hydrodolasetron: The major active metabolite formed through reduction reactions.
Oxidized Metabolites: Various oxidized forms of dolasetron can be produced depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Dolasetron has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of serotonin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Employed in the development of new antiemetic drugs and formulations.
Mecanismo De Acción
Dolasetron exerts its effects by selectively blocking serotonin 5-HT3 receptors both peripherally and centrally. This inhibition prevents serotonin from binding to these receptors, thereby reducing the activity of the vagus nerve, which is responsible for triggering the vomiting reflex . The drug is rapidly converted into its active metabolite, hydrodolasetron, which is largely responsible for its pharmacological activity .
Comparación Con Compuestos Similares
- Ondansetron
- Granisetron
- Palonosetron
- Tropisetron
Comparison: Dolasetron is unique among serotonin 5-HT3 receptor antagonists due to its specific pharmacokinetic profile and the formation of its active metabolite, hydrodolasetron . While ondansetron and granisetron are also effective in preventing nausea and vomiting, dolasetron’s longer half-life and specific receptor binding properties make it a preferred choice in certain clinical settings . Additionally, dolasetron has a lower affinity for dopamine receptors, reducing the risk of side effects associated with dopamine receptor antagonism .
Propiedades
Fórmula molecular |
C19H20N2O3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-17-10-21-13-5-12(17)6-14(21)8-15(7-13)24-19(23)18-16-4-2-1-3-11(16)9-20-18/h1-4,12-15H,5-10H2 |
Clave InChI |
OCOGWGFLDOROLV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=NCC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)





![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)




![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
